molecular formula C15H16N2O3 B5082637 (4-methoxybenzyl)(2-methyl-4-nitrophenyl)amine

(4-methoxybenzyl)(2-methyl-4-nitrophenyl)amine

Cat. No.: B5082637
M. Wt: 272.30 g/mol
InChI Key: DGXXTWKKUXDRNY-UHFFFAOYSA-N
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Description

4-Methoxybenzylamine is a primary amine used in organic synthesis . It’s an important raw material and intermediate used in Organic Synthesis, Pharmaceuticals, Agrochemicals, and Dyestuff .


Synthesis Analysis

4-Methoxybenzylamine can be used for the amination reaction of functionalized aryl bromides . It’s also used in the synthesis of functionalized organopolyphosphazenes for in vivo applications .


Molecular Structure Analysis

The molecular formula of 4-Methoxybenzylamine is C8H11NO . Its molecular weight is 137.18 .


Chemical Reactions Analysis

4-Methoxybenzylamine is used in the synthesis of analogs of myoseverin, 8-azapurine, for their antiproliferative activities . It’s also used in studying the deprotection procedures of amino protecting groups such as 2-nitro- and 2,4-dinitrobenzenesulfonamides .


Physical and Chemical Properties Analysis

4-Methoxybenzylamine is a clear colorless to slightly yellow liquid . It has a melting point of -10°C, a boiling point of 236-237 °C (lit.), and a density of 1.05 g/mL at 25 °C (lit.) . It’s highly soluble in water .

Safety and Hazards

4-Methoxybenzylamine is classified as Eye Damage 1 and Skin Corrosion 1B . The safety precautions include avoiding eye and skin contact, and using personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves .

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-methyl-4-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-11-9-13(17(18)19)5-8-15(11)16-10-12-3-6-14(20-2)7-4-12/h3-9,16H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGXXTWKKUXDRNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24810046
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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